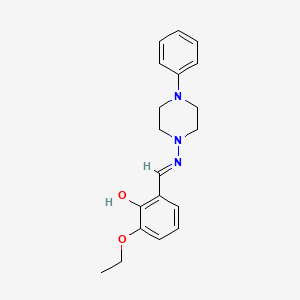
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol is a chemical compound with the molecular formula C19H23N3O2 and a molecular weight of 325.414 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a phenyl group, and a piperazine ring. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include stirring the mixture at room temperature for a specific duration to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparaison Avec Des Composés Similaires
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol can be compared with other similar compounds, such as:
2-Methoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a different substitution pattern on the phenol ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H23N3O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-ethoxy-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-10-6-7-16(19(18)23)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15,23H,2,11-14H2,1H3/b20-15+ |
Clé InChI |
AOYBGXRLFUHMKS-HMMYKYKNSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


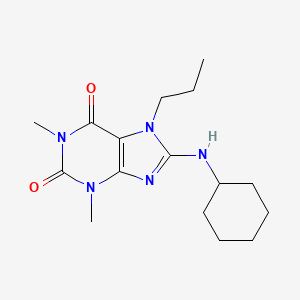
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)

![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970865.png)
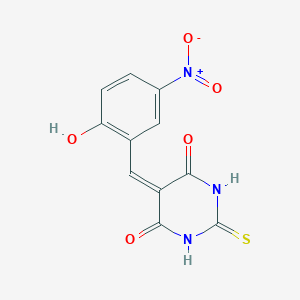
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11970902.png)
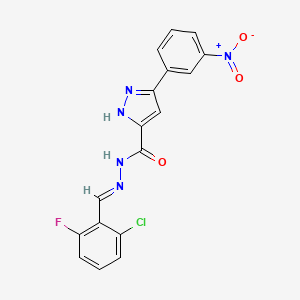
![7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
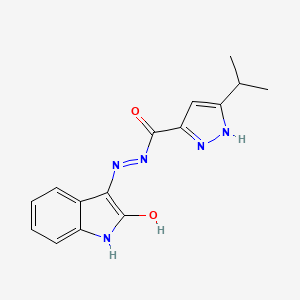

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)
